molecular formula C7H15ClN2O2S B6607047 N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride CAS No. 2839139-26-1

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride

Cat. No.: B6607047
CAS No.: 2839139-26-1
M. Wt: 226.73 g/mol
InChI Key: NVJGPJZPDTWRDN-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C7H15ClN2O2S and a molecular weight of 226.7242 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Additionally, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates is also employed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential role in signaling pathways and as a precursor to biologically active compounds. In medicine, it is being explored for its potential therapeutic effects. Industrially, it may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in ethylene signaling and other regulatory processes .

Comparison with Similar Compounds

Similar Compounds:

  • 1-Aminocyclopropane-1-carboxylic acid
  • 1-Aminocyclopropylphosphonate
  • N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride

Uniqueness: N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamidehydrochloride is unique due to its specific structural features, such as the presence of both cyclopropane and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-aminocyclopropyl)methyl]cyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c8-7(3-4-7)5-9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJGPJZPDTWRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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